![molecular formula C8H5BrCl2O2 B2585808 2-(4-Bromo-2,3-dichlorophenyl)acetic acid CAS No. 2168653-82-3](/img/structure/B2585808.png)
2-(4-Bromo-2,3-dichlorophenyl)acetic acid
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Description
“2-(4-Bromo-2,3-dichlorophenyl)acetic acid” is an organic compound with a molecular weight of 283.94 . It is a derivative of phenylacetic acid containing bromine and chlorine atoms .
Synthesis Analysis
The synthesis of this compound could involve various methods. One possible method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of hydrazine to form a hydrazone derivative .
Molecular Structure Analysis
The IUPAC name of this compound is “2-bromo-2-(3,4-dichlorophenyl)acetic acid” and its InChI code is "1S/C8H5BrCl2O2/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7H,(H,12,13)" . This indicates the presence of bromine, chlorine, and acetic acid groups in the molecule.
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments . It can also react with sodium tetraphenylborate to form other derivatives .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.94 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
- Some derivatives of 2-(4-bromo-2,3-dichlorophenyl)acetic acid have shown anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such activities .
- Researchers use 2-(4-bromo-2,3-dichlorophenyl)acetic acid as a building block in organic synthesis. It serves as a precursor for more complex molecules due to its reactivity and functional groups .
- Computational studies involving molecular docking use this compound to explore its interactions with biological targets. Understanding binding affinities can aid drug discovery and design .
- The compound’s structural features make it relevant for agrochemical applications. Researchers investigate its potential as a pesticide or herbicide .
- Scientists explore modifications of 2-(4-bromo-2,3-dichlorophenyl)acetic acid to create novel drug candidates. Its unique halogenated aromatic ring system may contribute to pharmacological activity .
- Investigating the reactivity and behavior of this compound in biological systems provides insights into its mechanisms of action. Researchers study its metabolic fate and potential interactions with enzymes .
Anti-Inflammatory and Analgesic Activities
Synthetic Intermediates
Molecular Docking Studies
Agrochemical Research
Pharmaceutical Development
Chemical Biology Studies
properties
IUPAC Name |
2-(4-bromo-2,3-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVVFITEVWIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,3-dichlorophenyl)acetic acid |
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